2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide
Description
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with the molecular formula C20H22N4O3S and a molecular weight of 398.48 g/mol . This compound is notable for its quinoxaline moiety, which is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
2-ethyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-14(4-2)20(25)22-15-9-11-16(12-10-15)28(26,27)24-19-13-21-17-7-5-6-8-18(17)23-19/h5-14H,3-4H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYVRFPZNQROKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common synthetic route involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then subjected to sulfonation using a sulfonyl chloride derivative to introduce the sulfamoyl group. The final step involves the coupling of the quinoxaline-sulfamoyl intermediate with 2-ethylbutanamide under appropriate reaction conditions .
Chemical Reactions Analysis
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives, including this compound, are investigated for their potential as anticancer, antibacterial, and antiviral agents
Biological Studies: This compound is used in studies exploring the biological activities of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: Quinoxaline derivatives are used in the development of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes . The sulfamoyl group enhances the compound’s ability to form hydrogen bonds with target molecules, increasing its binding affinity and specificity . These interactions disrupt cellular functions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide can be compared with other quinoxaline derivatives, such as:
Quinoxaline N-oxides: These compounds have similar biological activities but differ in their oxidation state.
Dihydroquinoxalines: These reduced derivatives have different chemical properties and biological activities compared to their parent quinoxalines.
Sulfonyl-substituted Quinoxalines: These compounds share the sulfamoyl group but may have different substituents on the quinoxaline ring, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of the quinoxaline and sulfamoyl moieties, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
